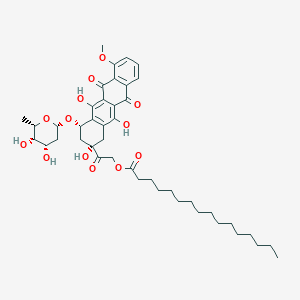
14-O-Palmitoylhydroxyrubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-O-Palmitoylhydroxyrubicin, also known as Palomid 529, is a small molecule drug that has been found to have potential therapeutic applications in various diseases. This drug is a derivative of rubicin, which is a natural product that has been used in chemotherapy. Palomid 529 has been found to have potent anti-inflammatory and anti-cancer effects, making it a promising candidate for further research and development.
Mechanism Of Action
14-O-Palmitoylhydroxyrubicin 529 exerts its effects through multiple mechanisms. It has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This inhibition leads to the induction of cell death in cancer cells. 14-O-Palmitoylhydroxyrubicin 529 also inhibits the NF-kB pathway, which is involved in inflammation. This inhibition leads to a reduction in inflammation in inflammatory disorders. In neurodegenerative diseases, 14-O-Palmitoylhydroxyrubicin 529 has been found to activate the autophagy pathway, which helps to clear damaged proteins and organelles from neurons.
Biochemical And Physiological Effects
14-O-Palmitoylhydroxyrubicin 529 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, reduce inflammation, protect neurons from damage, and improve cognitive function. 14-O-Palmitoylhydroxyrubicin 529 has also been found to have antioxidant effects, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 14-O-Palmitoylhydroxyrubicin 529 is its potent anti-inflammatory and anti-cancer effects. This makes it a promising candidate for further research and development. However, one of the limitations of 14-O-Palmitoylhydroxyrubicin 529 is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for 14-O-Palmitoylhydroxyrubicin 529.
Future Directions
There are several future directions for research on 14-O-Palmitoylhydroxyrubicin 529. One area of interest is the development of 14-O-Palmitoylhydroxyrubicin 529 as a potential therapeutic for Alzheimer's disease. Another area of interest is the potential use of 14-O-Palmitoylhydroxyrubicin 529 in combination with other drugs for the treatment of cancer. Additionally, more research is needed to determine the optimal dosage and administration route for 14-O-Palmitoylhydroxyrubicin 529 in various diseases.
Synthesis Methods
The synthesis of 14-O-Palmitoylhydroxyrubicin 529 involves the conversion of rubicin to the palmitoylated form. This is achieved through a series of chemical reactions, including esterification and acylation. The final product is a white powder that is soluble in organic solvents.
Scientific Research Applications
14-O-Palmitoylhydroxyrubicin 529 has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, 14-O-Palmitoylhydroxyrubicin 529 has been shown to inhibit the growth of tumor cells and induce cell death. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory disorders, 14-O-Palmitoylhydroxyrubicin 529 has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In neurodegenerative diseases, 14-O-Palmitoylhydroxyrubicin 529 has been found to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
properties
CAS RN |
124622-11-3 |
|---|---|
Product Name |
14-O-Palmitoylhydroxyrubicin |
Molecular Formula |
C43H58O13 |
Molecular Weight |
782.9 g/mol |
IUPAC Name |
[2-[(2S,4S)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] hexadecanoate |
InChI |
InChI=1S/C43H58O13/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-32(46)54-24-31(45)43(52)22-27-35(30(23-43)56-33-21-28(44)38(47)25(2)55-33)42(51)37-36(40(27)49)39(48)26-18-17-19-29(53-3)34(26)41(37)50/h17-19,25,28,30,33,38,44,47,49,51-52H,4-16,20-24H2,1-3H3/t25-,28-,30-,33+,38+,43-/m0/s1 |
InChI Key |
RDEDPSBLVWCEFU-NWTUHTNFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)O)O |
Other CAS RN |
124622-11-3 |
synonyms |
14-O-palmitoylhydroxyrubicin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



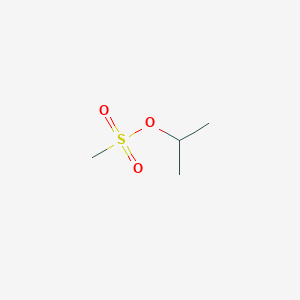
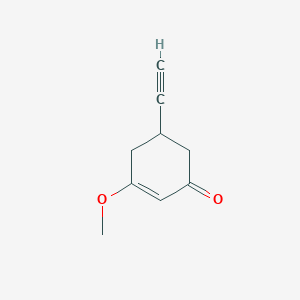
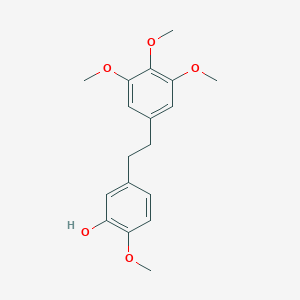
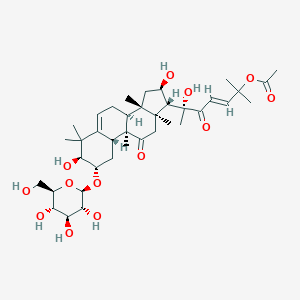
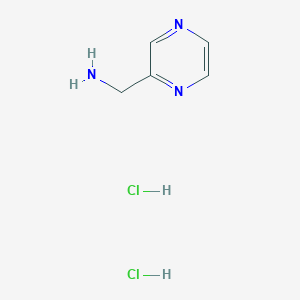
![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)
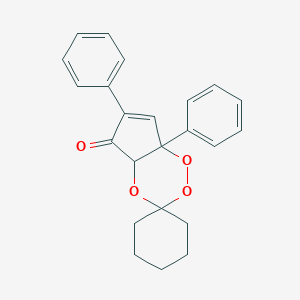
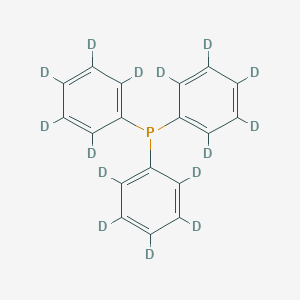
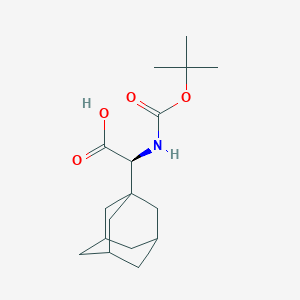
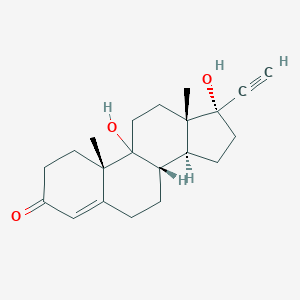
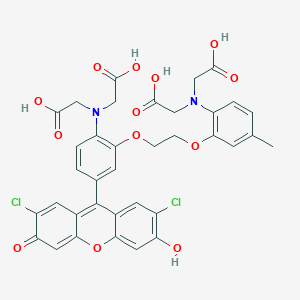
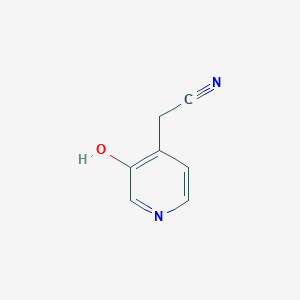
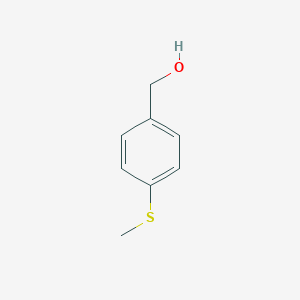
![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)